N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine
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Description
Synthesis Analysis
The synthesis of aromatic diamine monomers containing pyridine units has been successfully achieved through a series of chemical reactions. For instance, the synthesis of 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP) involved the Friedel–Crafts acylation, nucleophilic substitution, and reduction reactions to obtain the final diamine monomer in quantitative yield . Similarly, a novel pyridine-containing aromatic dianhydride monomer was synthesized through nitro displacement, acidic hydrolysis, and cyclodehydration . These synthetic pathways are crucial for the development of new polyimides with exceptional thermal stability and other desirable properties.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, such as 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, has been thoroughly investigated using various spectroscopic techniques and X-ray diffraction methods. The compound's geometry was optimized using density functional theory (DFT), and the experimental data were found to be in excellent harmony with the calculated data . This level of structural analysis is essential for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives has been explored, demonstrating that compounds like 6-(N-methylanilino)-5-(N-phenylimino) pyrimidine-2, 4 (3H, 5H)-dione can undergo redox reactions and nucleophilic substitution without the need for a catalyst. These reactions result in various substitution products and oxidation products such as dibenzyl disulfide or N-benzylidenebenzylamine . Understanding these reactions is vital for the development of new compounds with potential applications in various fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of novel polyimides derived from pyridine-containing monomers have been extensively studied. These polyimides exhibit exceptional solubility in both strong dipolar solvents and common organic solvents, high thermal and thermooxidative stability, and high glass-transition temperatures. They also possess outstanding mechanical properties, low dielectric constants, and good thermal stability, making them suitable for various applications . Additionally, the antibacterial activity of N(4-amino phenyl)-N-((pyridine-4-yl)methyl)Benzene-7,4-Diamine complexes has been investigated, showing varying degrees of activity against bacteria such as Staphylococcus aureus and E. coli .
Scientific Research Applications
Analytical Techniques in Pharmaceutical Analysis
N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine and related compounds have been studied in the context of pharmaceutical analysis. For instance, nonaqueous capillary electrophoresis has been utilized to separate imatinib mesylate and its related substances, including N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine. This technique is promising for the quality control of pharmaceutical compounds due to its simplicity, effectiveness, and low cost (Ye et al., 2012).
Application in Surface Coating and Ink
Compounds similar to N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine have been synthesized and evaluated for antimicrobial activities when incorporated into polyurethane varnish and printing ink paste. These substances demonstrated a significant antimicrobial effect, indicating their potential for use in surface coatings and printing inks (El‐Wahab et al., 2015).
Exploration of Analgesic Properties
Chemical modifications of the pyridine moiety of molecules similar to N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine have been studied to enhance analgesic properties. Such studies focus on optimizing the biological properties of these compounds, which may lead to the development of new analgesics (Ukrainets et al., 2015).
Synthesis and Characterization in Organic Chemistry
Research has been conducted on the synthesis and characterization of compounds related to N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine, contributing to the broader understanding of organic chemistry and the development of new synthetic methods and materials (Sako et al., 1985).
properties
IUPAC Name |
6-(benzenesulfonylmethyl)-N-benzyl-2-pyridin-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-30(29,20-11-5-2-6-12-20)17-19-15-22(25-16-18-9-3-1-4-10-18)27-23(26-19)21-13-7-8-14-24-21/h1-15H,16-17H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNVGMWYUUAXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine |
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